Methyl 2-Iodo-3-methylbenzoate

概要

説明

Methyl 2-Iodo-3-methylbenzoate is a chemical compound that can be prepared from 2-iodobenzoic acid via esterification . It undergoes cobalt-catalyzed cyclization with aldehydes to form phthalide derivatives . The microbial dihydroxylation of methyl 2-iodobenzoate forms a nonracemic iodocyclohexene carboxylate intermediate .

Synthesis Analysis

2-Iodo-3-methylbenzoic acid may be used in the synthesis of this compound . The process involves esterification, a common reaction in organic chemistry where an acid reacts with an alcohol to form an ester and water .Molecular Structure Analysis

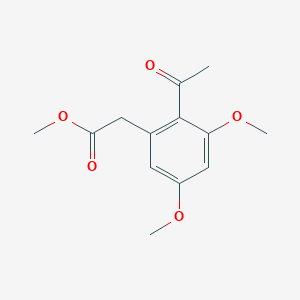

The molecular formula of this compound is C9H9IO2 . The InChI code is 1S/C9H9IO2/c1-6-4-3-5-7 (8 (6)10)9 (11)12-2/h3-5H,1-2H3 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 276.07 . It is a liquid at room temperature and should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .科学的研究の応用

Synthesis of Complex Organic Compounds

Methyl 2-Iodo-3-methylbenzoate is utilized in the synthesis of complex organic compounds. For instance, it plays a role in the synthesis of 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoic acid and 5-bromo-4-hydroxy-2,3-dimethoxy-6-methylbenzoic acid, which are aromatic constituents of calichemicin antibiotics. This synthesis is achieved on a preparative scale from readily available precursors, indicating its utility in the creation of medically relevant compounds (Laak & Scharf, 1989).

Catalysis and Organic Reactions

In catalysis, this compound is involved in various organic reactions. For example, it has been used in palladium-catalyzed aminocarbonylation reactions. This involves using amino acid methyl esters as amine nucleophiles in the aminocarbonylation of iodobenzene and iodoalkenes. Such reactions are crucial in the synthesis of 2-oxo-carboxamide type derivatives and carboxamides, showcasing its significance in complex organic synthesis (Müller et al., 2005).

Oxidation Processes

This compound is also applied in oxidation processes. It is involved in the in situ generation of reactive compounds for the oxidation of alcohols at room temperature. This usage demonstrates its versatility in facilitating chemical reactions under milder conditions (Moorthy et al., 2011).

Radioactive Tracing and Imaging

In the field of radioactive tracing and imaging, derivatives of this compound have been labeled with radioactive iodine for biodistribution studies. Such studies are crucial in developing radiopharmaceuticals for imaging and diagnostic purposes (Patel et al., 1991).

Safety and Hazards

Methyl 2-Iodo-3-methylbenzoate is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical attention if irritation persists .

特性

IUPAC Name |

methyl 2-iodo-3-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO2/c1-6-4-3-5-7(8(6)10)9(11)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQVMBKJRAJYZQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50552569 | |

| Record name | Methyl 2-iodo-3-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50552569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103441-60-7 | |

| Record name | Methyl 2-iodo-3-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50552569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Thieno[3,2-D]pyrimidin-2-amine](/img/structure/B1611438.png)

![L-Alanine, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-](/img/structure/B1611443.png)

![1-[2-(Maleimido)ethyl]-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium triflate](/img/structure/B1611448.png)